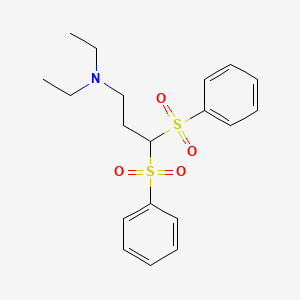
3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine: is an organic compound characterized by the presence of two benzenesulfonyl groups attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine typically involves the reaction of benzenesulfonyl chloride with N,N-diethylpropan-1-amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl groups to sulfides.
Substitution: The benzenesulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amines or thiols.
Scientific Research Applications
Chemistry: 3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its sulfonyl groups can form strong interactions with biological macromolecules, making it useful in biochemical assays.
Medicine: The compound has potential applications in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators. Its ability to undergo various chemical modifications makes it a versatile candidate for medicinal chemistry.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, such as dyes, pigments, and polymers. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of 3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The compound’s amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing its binding affinity and specificity.
Comparison with Similar Compounds
- 3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine
- 3,3-Di(indolyl)oxindoles
- Bis(4-hydroxycoumarin)methanes
Comparison: 3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine is unique due to its specific combination of benzenesulfonyl and diethylamine groups. Compared to similar compounds, it offers distinct reactivity and binding properties, making it suitable for specialized applications in synthetic chemistry and biological research. For example, 3,3-Di(indolyl)oxindoles are primarily used in medicinal chemistry for their anticancer properties, while bis(4-hydroxycoumarin)methanes are known for their anticoagulant activity.
Properties
CAS No. |
84109-69-3 |
|---|---|
Molecular Formula |
C19H25NO4S2 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3,3-bis(benzenesulfonyl)-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C19H25NO4S2/c1-3-20(4-2)16-15-19(25(21,22)17-11-7-5-8-12-17)26(23,24)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 |
InChI Key |
UYXOOMIONIBHCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















